3-Chloro-1-benzofuran-2-carbaldehyde
Overview
Description
3-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of 3-chloro-1-benzofuran-2-carbaldehyde includes a chloro substituent at the third position and a formyl group at the second position of the benzofuran ring.
Synthesis Analysis
The synthesis of highly functionalized benzofurans, which includes compounds like 3-chloro-1-benzofuran-2-carbaldehyde, can be achieved through a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. This process generates chloromethylene furans, which are labile intermediates. These intermediates can then undergo a facile rearrangement into benzofuran carbaldehydes under mild acidic conditions . This method provides an efficient and connective assembly of the benzofuran scaffold.
Molecular Structure Analysis
The molecular structure of 3-chloro-1-benzofuran-2-carbaldehyde is characterized by the presence of a benzofuran core, which is a bicyclic structure composed of a benzene ring fused to a furan ring. The chloro and formyl substituents on the benzofuran ring influence the reactivity and electronic properties of the molecule.
Chemical Reactions Analysis
While the provided data does not directly discuss the chemical reactions of 3-chloro-1-benzofuran-2-carbaldehyde, the synthesis method suggests that the compound could participate in further chemical transformations. For instance, the formyl group could be involved in nucleophilic addition reactions, and the chloro substituent might undergo substitution reactions under appropriate conditions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Heterocycles
3-Chloro-1-benzofuran-2-carbaldehyde has been employed as a foundational compound for generating novel heterocycles. For instance, it was used to create a series of new heterocycles through reactions with various hydrazides, demonstrating its utility in constructing complex molecular architectures (Baashen, Abdel-Wahab, & El‐Hiti, 2017). Additionally, it served as a key starting material in the synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines, showcasing a rapid, catalyst-free approach to these compounds with good antitumor activities (Li et al., 2014).
Antimicrobial and Antitumor Activities
Compounds derived from 3-Chloro-1-benzofuran-2-carbaldehyde have exhibited notable antimicrobial and antitumor properties. A study on the synthesis and in vitro antiviral activity of benzofuran-3-yl chloride derivatives highlighted their potential in medical applications, despite some compounds showing cytotoxicity (Yar et al., 2009). Another research demonstrated the synthesis of benzofuran-2-yl pyrazole pyrimidine derivatives, which, through docking studies, showed promise as thymidylate synthase inhibitors, indicating their potential in cancer therapy (El-Zahar et al., 2011).
Mechanistic Investigations and Synthesis Methodologies
Studies have also focused on mechanistic investigations and the development of synthesis methodologies using 3-Chloro-1-benzofuran-2-carbaldehyde. For example, the compound facilitated the preparation of highly functionalized benzofurans, offering insights into the mechanistic aspects of benzofuran synthesis (Schevenels et al., 2012; 2013). This underlines its importance not only as a precursor for complex molecules but also as a tool for understanding chemical synthesis processes.
Safety And Hazards
The safety information available indicates that 3-Chloro-1-benzofuran-2-carbaldehyde may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Benzofuran compounds, including 3-Chloro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
3-chloro-1-benzofuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJMIJZIBBAAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406106 | |
Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-benzofuran-2-carbaldehyde | |
CAS RN |
40620-00-6 | |
Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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